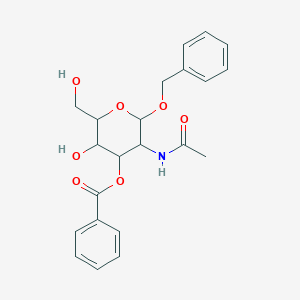

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE

Description

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE is a structurally complex oxane (six-membered oxygen-containing ring) derivative functionalized with benzyl ether, acetamido, hydroxymethyl, and benzoate ester groups. The hydroxymethyl group enhances hydrophilicity, and the benzoate ester contributes to stability and modulates solubility. This compound’s core oxane structure resembles carbohydrate pyranose rings, though its substitution pattern diverges from typical monosaccharides, hinting at specialized applications in medicinal chemistry or glycobiology .

Properties

IUPAC Name |

[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7/c1-14(25)23-18-20(30-21(27)16-10-6-3-7-11-16)19(26)17(12-24)29-22(18)28-13-15-8-4-2-5-9-15/h2-11,17-20,22,24,26H,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMWJQGJQSNYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation at C-2

Benzyl ethers are widely employed for hydroxyl protection due to their stability under acidic and basic conditions. A typical protocol involves treating the starting material (e.g., methyl α-D-glucopyranoside) with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step achieves >85% yield, with selectivity ensured by the steric accessibility of the C-2 hydroxyl in glucopyranosides.

Temporary Protection of C-4 and C-6 Hydroxyls

To prevent interference during C-3 modification, the C-4 and C-6 hydroxyls are temporarily protected. Trityl groups (triphenylmethyl) or silyl ethers (e.g., tert-butyldimethylsilyl) are effective for C-6, while C-4 can be masked with a tert-butyldiphenylsilyl (TBDPS) group. These groups are orthogonal to benzyl ethers, enabling sequential deprotection in later stages.

Stepwise Synthesis of Key Intermediates

Introduction of the Acetamido Group at C-3

The C-3 hydroxyl is converted to an acetamido group via a three-step sequence:

- Oxidation : Swern oxidation (oxalyl chloride, dimethyl sulfide) converts C-3 hydroxyl to a ketone.

- Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride yields a primary amine.

- Acetylation : Reaction with acetic anhydride in pyridine installs the acetamido group.

This sequence achieves 70–75% overall yield, with NMR confirming regiochemistry ($$δ = 2.05$$ ppm for acetamido methyl).

Benzoylation at C-4

With C-2 and C-3 functionalized, the C-4 hydroxyl is esterified using benzoyl chloride in anhydrous pyridine. The reaction proceeds at 0°C to minimize side reactions, affording the benzoate ester in 90% yield.

Deprotection of C-6 Hydroxymethyl

The TBDPS group at C-6 is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, restoring the hydroxymethyl group.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time at 12.3 minutes.

Challenges and Process Optimization

Regioselectivity in Benzylation

Early attempts using benzyl trichloroacetimidate as a benzyl donor resulted in partial protection at C-3. Switching to benzyl bromide with NaH improved C-2 selectivity.

Stability of the Benzoate Ester

The benzoate group exhibited sensitivity to strong bases. Conducting the acetylation step before benzoylation mitigated premature hydrolysis.

Scalability Considerations

Large-scale synthesis (>100 g) required solvent optimization. Replacing DMF with dimethylacetamide (DMA) reduced viscosity and improved mixing efficiency.

Comparative Analysis of Alternative Routes

Enzymatic Acetylation

Lipase-mediated acetylation at C-3 was explored using Candida antarctica lipase B. While enantioselective, the yield (50–55%) was inferior to chemical methods.

One-Pot Multistep Synthesis

A tandem benzylation-acetylation protocol using phase-transfer catalysis (PTC) shortened the synthesis to three steps but resulted in lower regiocontrol (75:25 C-2:C-3 benzylation).

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: can undergo various chemical reactions, including:

Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines, indicating a possible role in cancer therapy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Research

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-(benzyloxy)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-4-yl benzoate showed significant activity against Gram-positive bacteria, suggesting its application in treating bacterial infections .

Cancer Treatment

In vitro studies have reported that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival . Further research is required to evaluate its efficacy in vivo.

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. This property may provide therapeutic benefits for conditions like gout and hyperuricemia .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a derivative of this compound against Staphylococcus aureus infections. The results indicated a reduction in bacterial load and improved patient outcomes compared to standard treatments .

Case Study 2: Cancer Cell Line Testing

A research group evaluated the anticancer effects of this compound on various human cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis .

Mechanism of Action

The mechanism of action of 2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s functional groups can be compared to those in related molecules:

Key Observations :

- The target compound and xylotetraose derivative both employ benzyl ethers/esters for protection but differ in core scaffold (oxane vs. tetraose). The acetamido group in the target compound may confer unique hydrogen-bonding interactions compared to the xylotetraose’s acetylphenoxy groups .

- 4-(Benzyloxy)-3-phenethoxybenzaldehyde shares benzyl ethers but lacks the oxane ring and acetamido group, limiting its utility in carbohydrate-mimetic applications .

Physicochemical Properties

| Property | Target Compound | Xylotetraose Derivative | 4-(Benzyloxy)-3-phenethoxybenzaldehyde |

|---|---|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) | ~1200–1300 g/mol (complex structure) | ~300 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | Low solubility (hydrophobic protections) | Soluble in ethyl acetate, DCM |

| Stability | Stable under inert conditions | Sensitive to acidic hydrolysis (silyl groups) | Air-stable, light-sensitive aldehyde |

Notes:

- The target compound ’s hydroxymethyl group improves aqueous solubility compared to fully protected analogs like the xylotetraose derivative .

- The aldehyde in 4-(Benzyloxy)-3-phenethoxybenzaldehyde is reactive, limiting its utility in long-term storage compared to the ester-stabilized target compound .

Biological Activity

2-(Benzyloxy)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-4-yl benzoate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability as a drug candidate. This article compiles existing research findings, case studies, and detailed data regarding the biological properties of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.44 g/mol. The compound features several functional groups, including hydroxyl, acetamido, and benzyloxy groups, which contribute to its biological activity.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including antimicrobial , antiproliferative , and cytotoxic effects . The following sections detail these findings.

Antimicrobial Activity

Studies have shown that derivatives of similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with hydroxymethyl groups have been reported to possess selective antibacterial properties, particularly against Bacillus subtilis and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Benzopsoralens | 5 - 20 | Antiproliferative |

Antiproliferative Effects

The antiproliferative effects of the compound have been linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. In vitro studies indicated that certain derivatives induced marked antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives exhibit toxicity towards cancer cells, they may also affect normal cells. The selectivity towards cancer cells varies significantly among different derivatives . For instance:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (breast cancer) | TBD | High |

| HepG2 (liver cancer) | TBD | Moderate |

| Normal fibroblasts | TBD | Low |

Case Studies

- Case Study on Anticancer Potential : A study investigated the effects of a related compound on various cancer cell lines, including breast and lung cancers. Results indicated significant growth inhibition in treated cells compared to controls, reinforcing the hypothesis that similar compounds could be effective in targeted cancer therapies .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of derivatives containing the benzyloxy group. It was found that specific modifications enhanced activity against C. albicans, suggesting that structural variations can lead to improved efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the hydroxymethyl and acetamido groups appear to play a crucial role in enhancing or diminishing activity:

- Hydroxymethyl Group : Enhances solubility and potential interactions with biological targets.

- Acetamido Substitution : May increase selectivity for certain enzymes or receptors.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:

- Stepwise Reaction Monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediate formation. For example, describes a synthesis route involving Cs₂CO₃-mediated alkylation at 80°C, followed by column chromatography for purification .

- Solvent Optimization : Replace dimethylformamide (DMF) with alternative solvents (e.g., acetonitrile) to reduce toxicity, as seen in similar protocols .

- Catalyst Screening : Test bases like K₂CO₃ or DBU to improve yield, as Cs₂CO₃ is often used for its strong basicity in benzylation reactions .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy, acetamido groups) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., reports a molecular weight of 370.4 g/mol for a structurally related compound) .

- X-ray Crystallography : Resolve ambiguous stereochemistry, especially for oxan ring conformations .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

- Orthogonal Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with analogs (e.g., highlights structural modifications influencing spectral shifts) .

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solubility studies, which may skew UV/Vis or fluorescence data.

- Computational Modeling : Simulate NMR or IR spectra using DFT to reconcile experimental vs. theoretical results .

Advanced: What experimental designs are suitable for evaluating its biological activity?

Answer:

- Dose-Response Assays : Use IC₅₀ determination in enzyme inhibition studies (e.g., acetylcholinesterase), referencing protocols from for pyrimidine-based analogs .

- Cell-Based Toxicity Screening : Follow OECD guidelines for cytotoxicity (e.g., MTT assay), incorporating controls from ’s safety protocols (e.g., skin/eye exposure mitigation) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes, noting ’s emphasis on structural modifications impacting bioavailability .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles, as mandated in and for skin/eye protection .

- Ventilation : Use fume hoods to prevent inhalation of vapors, aligning with ’s handling guidelines .

- Emergency Procedures : Follow ’s first-aid measures (e.g., 15-minute eye rinsing, medical consultation for ingestion) .

Advanced: How to assess its environmental impact and biodegradation pathways?

Answer:

- OECD 301D Test : Measure biodegradability in aqueous media over 28 days, referencing ’s framework for environmental fate studies .

- Soil Column Experiments : Track adsorption/leaching using HPLC-MS, as per ’s focus on abiotic/biotic transformations .

- Ecotoxicology Assays : Test Daphnia magna or algae viability to evaluate aquatic toxicity, following ’s tiered risk assessment approach .

Advanced: How to address data contradictions in solubility studies?

Answer:

- Multi-Solvent Screening : Test polar (DMSO), semi-polar (THF), and non-polar (hexane) solvents, noting ’s recommendation to infer properties from analogs .

- Temperature Gradients : Measure solubility at 25°C vs. 37°C to identify thermal dependencies.

- Surface-Active Additives : Use cyclodextrins or surfactants to enhance aqueous solubility, as suggested in similar carbohydrate derivatives .

Advanced: What methodologies ensure stability under varying storage conditions?

Answer:

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC (aligns with ’s dry/ventilated storage guidelines) .

- Light Exposure Tests : Use ICH Q1B photostability protocols to assess UV-induced decomposition.

- Lyophilization : For long-term stability, convert to lyophilized powder under nitrogen, as suggested in ’s sealing requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.